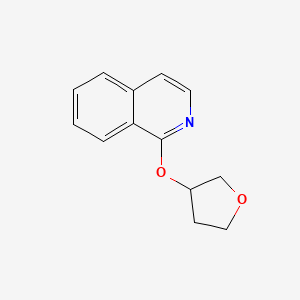
1-(Oxolan-3-yloxy)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-3-yloxy)isoquinoline is a heterocyclic aromatic compound that features an isoquinoline core substituted with an oxolan-3-yloxy group Isoquinoline itself is a structural isomer of quinoline, and both are benzopyridines, which consist of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yloxy)isoquinoline can be synthesized through various methods, including:
Pomeranz-Fritsch Synthesis: This method involves the condensation of benzaldehyde with aminoacetaldehyde diethylacetal, followed by cyclization in a strong acid medium to form isoquinoline. The oxolan-3-yloxy group can be introduced through subsequent etherification reactions.
Bischler-Napieralski Synthesis: This method involves the reaction of phenethylamine with an acid chloride or anhydride to form an amide, which cyclizes to a dihydroisoquinoline and is then oxidized to isoquinoline. The oxolan-3-yloxy group can be introduced in a similar manner as in the Pomeranz-Fritsch synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reaction conditions would be fine-tuned to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Oxolan-3-yloxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the isoquinoline ring to isoquinoline N-oxide.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline.
Substitution: Halogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Oxolan-3-yloxy)isoquinoline has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(Oxolan-3-yloxy)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoquinoline core can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A structural isomer of isoquinoline with the nitrogen atom at the first position of the fused ring system.
Isoquinoline: The parent compound of 1-(Oxolan-3-yloxy)isoquinoline, with the nitrogen atom at the second position of the fused ring system.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neuroprotective effects.
Uniqueness: this compound is unique due to the presence of the oxolan-3-yloxy group, which can modulate its chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets compared to its parent compound, isoquinoline .
Eigenschaften
IUPAC Name |
1-(oxolan-3-yloxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-7-14-13(12)16-11-6-8-15-9-11/h1-5,7,11H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRUDBRSHQOWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


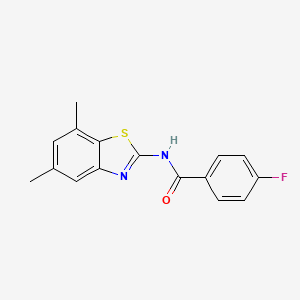
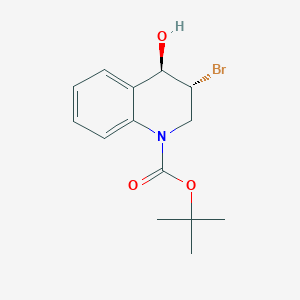
![6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2871957.png)

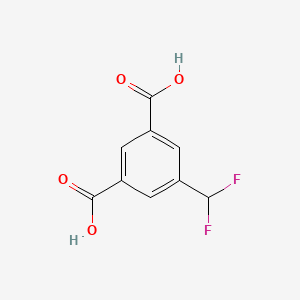

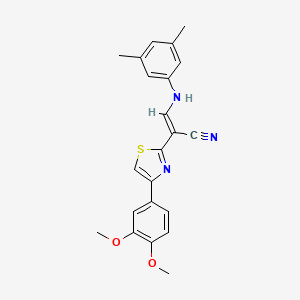

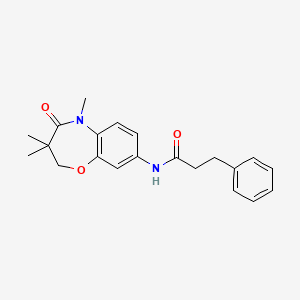
![2-acetyl-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B2871971.png)
![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B2871972.png)

